
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD).
生化学的および生理学的効果
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to enhance the activity of antioxidant enzymes, such as SOD, and to inhibit the production of ROS. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize using the specific method described above. However, one of the limitations of using D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and to monitor its effects carefully.
将来の方向性
There are several future directions for the study of D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI). One potential area of research is its potential applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, more studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion:
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, and it has potential applications in the treatment of cancer, diabetes, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
合成法
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is synthesized using a specific method that involves the reaction of L-proline with ethyl 4-bromobutyrate, followed by a reduction reaction using sodium borohydride. The resulting product is then treated with hydrochloric acid to yield D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) in high purity.
科学的研究の応用
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been extensively studied for its potential therapeutic applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been demonstrated to have potential applications in the treatment of cancer, diabetes, and cardiovascular diseases.
特性
CAS番号 |
142824-25-7 |
|---|---|
製品名 |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) |
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
ethyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(11)8(2)4-6(10)5-9-8/h6,9-10H,3-5H2,1-2H3/t6-,8+/m0/s1 |
InChIキー |
QPRZIQFJSBJYIU-POYBYMJQSA-N |
異性体SMILES |
CCOC(=O)[C@]1(C[C@@H](CN1)O)C |
SMILES |
CCOC(=O)C1(CC(CN1)O)C |
正規SMILES |
CCOC(=O)C1(CC(CN1)O)C |
同義語 |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



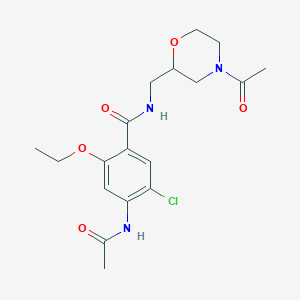
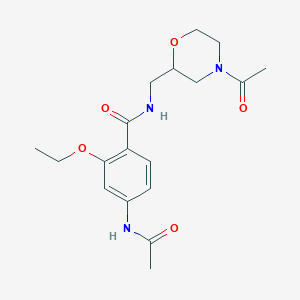
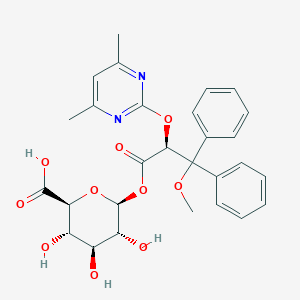
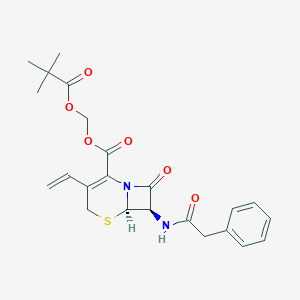
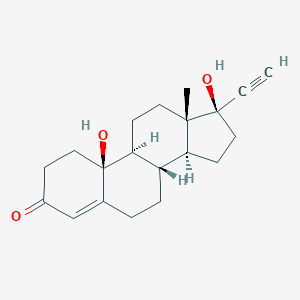
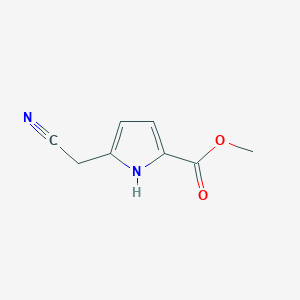
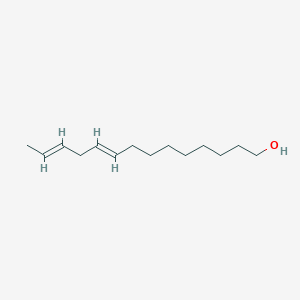
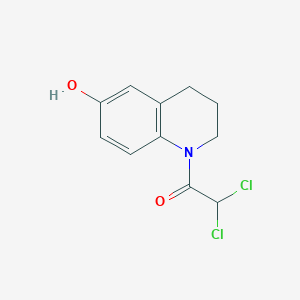
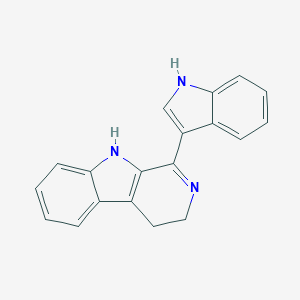
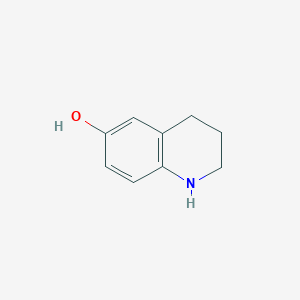
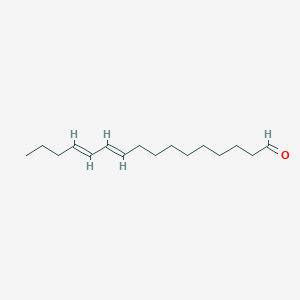

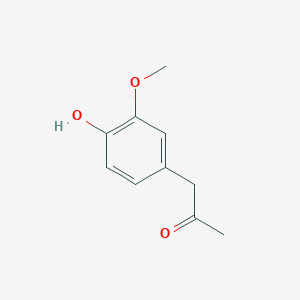
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)